molecular formula C9H18INO3 B3275775 Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate CAS No. 629626-40-0

Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate

Cat. No. B3275775
M. Wt: 315.15 g/mol
InChI Key: RGHXWCUQSIGAJS-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate is a chemical compound with the CAS Number: 629626-40-0 . It has a molecular weight of 315.15 and its IUPAC name is tert-butyl (2-(2-iodoethoxy)ethyl)carbamate . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate is 1S/C9H18INO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) . The linear formula for this compound is C9H18INO3 .


Chemical Reactions Analysis

Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate is a PEG linker containing a Boc protected amine and an iodine group . The protected amine can be deprotected under mild acidic conditions . Iodine (I) is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate is a liquid . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Applications

    Tert-butyl carbamates, including variations similar to tert-butyl (2-(2-iodoethoxy)ethyl)carbamate, are crucial intermediates in synthesizing biologically active compounds. For instance, they are used in the synthesis of compounds such as omisertinib (AZD9291), a significant drug used in cancer treatment (Zhao et al., 2017).

  • Chemical Reactions and Transformations

    These carbamates are involved in various chemical reactions, like the Pd-catalyzed cross-coupling reaction, forming desired compounds in moderate to excellent yields, indicating their versatility and utility in complex chemical syntheses (Qin et al., 2010).

  • Crystallography and Molecular Structure Analysis

    Studies on crystal structures of tert-butyl carbamate derivatives provide insights into their molecular conformations, which are critical for understanding their reactivity and potential applications in medicinal chemistry (Oku et al., 2004).

Applications in Glycosylation and Protease Inhibition

  • Glycosylative Transcarbamylation

    Tert-butyl carbamates are used in glycosylative transcarbamylation, efficiently transforming them into novel glycoconjugates. This process is significant in the synthesis of unnatural glycopeptide building blocks, highlighting their importance in bioorganic chemistry (Henry & Lineswala, 2007).

  • Building Blocks for Protease Inhibitors

    These compounds are also used to synthesize protease inhibitors, which are critical in developing treatments for diseases like Alzheimer's. Their synthesis involves highly stereoselective asymmetric aldol routes (Ghosh et al., 2017).

Safety And Hazards

The safety information for Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate includes several hazard statements: H301-H311-H331-H341 . The precautionary statements include: P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 . The compound is considered dangerous, as indicated by the signal word “Danger” and the GHS pictograms GHS06, GHS08 .

Future Directions

While specific future directions for Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate are not mentioned in the sources, the compound’s properties suggest potential uses in research and chemical synthesis .

properties

IUPAC Name

tert-butyl N-[2-(2-iodoethoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18INO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHXWCUQSIGAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Soltysiak - 2016 - search.proquest.com
Splicing is a process that occurs in the nuclei of all eukaryotic cells, removing non-coding sections from pre-mRNA in the final step of transcription. The process consists of two …
Number of citations: 3 search.proquest.com
D Ahiadorme, C Ande, R Fernandez-Botran… - Carbohydrate …, 2023 - Elsevier
We report the synthesis of novel tetravalent glucoclusters containing 1,5-dithia mimetics of laminaribiose and triose. The new constructs were evaluated for their ability to inhibit anti-…
Number of citations: 1 www.sciencedirect.com

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